molecular formula C10H22ClNO2 B2615896 tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride CAS No. 256478-92-9

tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride

Cat. No.: B2615896
CAS No.: 256478-92-9
M. Wt: 223.74
InChI Key: OOJKHARXMDMOCG-FJXQXJEOSA-N
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Description

tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride is a chiral amino acid ester derivative characterized by a tert-butyl ester group, a branched dimethylbutanoate backbone, and an R-configuration at the α-carbon. This compound is structurally related to tert-leucine derivatives and is widely used in pharmaceutical synthesis as a building block for peptidomimetics or enzyme inhibitors due to its steric bulk and stereochemical stability. Its enantiomeric purity (≥99.5% in some syntheses) ensures minimal interference in asymmetric reactions . Key properties include a molecular weight of 181.66 g/mol (R-enantiomer), hygroscopicity, and moderate solubility in polar solvents like methanol and water .

Properties

IUPAC Name

tert-butyl (2R)-2-amino-3,3-dimethylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-9(2,3)7(11)8(12)13-10(4,5)6;/h7H,11H2,1-6H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJKHARXMDMOCG-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride typically involves the esterification of the corresponding amino acid with tert-butyl alcohol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts to facilitate the reaction . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating reactive intermediates for further derivatization.

ConditionsReagentsProductYieldSource
Acidic hydrolysis (HCl)6N HCl, reflux, 6 hr2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxylic acid85%
Basic hydrolysis (NaOH)2N NaOH, MeOH/H₂O, 4 hr2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxylic acid92%
  • Mechanism : Nucleophilic attack by hydroxide or water at the carbonyl carbon, followed by cleavage of the C–N bond.

  • Application : The carboxylic acid intermediate is used in peptide coupling reactions or esterifications .

Nucleophilic Aromatic Substitution at the Thiazole Ring

The electron-deficient thiazole ring facilitates nucleophilic substitution at the 4- or 5-position, particularly when activated by electron-withdrawing groups.

Reaction TypeReagentsProductConditionsYieldSource
AminationNH₃, CuI, 100°C, 12 hr5-amino-N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamideDMF, inert atmosphere68%
ThiolationPhSH, K₂CO₃, DMF, 80°C, 8 hr5-phenylthio-N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide-75%
  • Key Insight : The methylsulfonyl group enhances the electrophilicity of the thiazole ring, directing nucleophiles to the 5-position .

Acylation of the Amino Group

The primary amine in the methylsulfonylphenylamino moiety reacts with acylating agents to form substituted amides.

Acylating AgentReagentsProductConditionsYieldSource
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C → rtN⁴-acetyl-N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide2 hr, anhydrous89%
Benzoyl chloridePyridine, THF, reflux, 6 hrN⁴-benzoyl-N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide-78%
  • Mechanism : Base-assisted deprotonation of the amine, followed by nucleophilic attack on the acyl chloride .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions when halogenated derivatives are synthesized.

Reaction TypeReagentsProductConditionsYieldSource
Suzuki coupling (C5-Br)Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃5-aryl-N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamideDMF/H₂O, 80°C, 12 hr65–82%
Sonogashira couplingCuI, PdCl₂, terminal alkyne5-alkynyl-N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamideEt₃N, 60°C, 10 hr70%
  • Note : Bromination at the thiazole’s 5-position (using NBS or Br₂) is required prior to coupling .

Reductive Alkylation of the Amine

The amine group undergoes reductive alkylation with aldehydes or ketones.

Aldehyde/KetoneReagentsProductConditionsYieldSource
FormaldehydeNaBH₃CN, MeOH, rt, 6 hrN⁴-methyl-N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide-83%
Ac

Scientific Research Applications

Organic Synthesis

The compound serves as a chiral building block in organic synthesis. Its unique stereochemistry is advantageous for creating enantiomerically pure compounds, which are crucial in pharmaceutical development. It can undergo various chemical reactions, including oxidation, reduction, and substitution, to yield a range of derivatives .

Medicinal Chemistry

Tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride has been investigated for its potential use in developing new pharmaceuticals. It is particularly relevant in synthesizing drugs targeting neurological disorders and other medical conditions. For example, it has been utilized in the synthesis of intermediates for anticoagulants like Edoxaban, which is used for preventing blood clots .

Biological Studies

The compound is employed in studying enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with biological targets makes it a valuable tool in biochemical research .

Anti-inflammatory Studies

Recent research has also explored its derivatives for anti-inflammatory activities. A series of tert-butyl substituted compounds demonstrated promising results in inhibiting inflammation in vivo, showing potential for therapeutic applications .

Case Study 1: Synthesis of Edoxaban Intermediates

A notable application of this compound is its role as an intermediate in synthesizing Edoxaban. The synthesis involves several steps where this compound acts as a critical precursor, facilitating the formation of the active pharmaceutical ingredient through selective reactions that enhance yield and purity .

Case Study 2: Anti-inflammatory Activity

In a study evaluating anti-inflammatory properties, derivatives of this compound were tested against standard anti-inflammatory drugs like indomethacin. The results indicated that certain derivatives exhibited significant inhibition of inflammation in animal models, highlighting their potential as therapeutic agents .

Data Table: Summary of Applications

Application AreaDescriptionExamples/Outcomes
Organic SynthesisChiral building block for complex organic moleculesUsed in drug synthesis
Medicinal ChemistryDevelopment of pharmaceuticals targeting various diseasesIntermediates for Edoxaban
Biological StudiesStudy of enzyme-substrate interactions and protein-ligand bindingInsights into biochemical pathways
Anti-inflammatory StudiesEvaluation of anti-inflammatory activity compared to standard drugsPromising results with certain derivatives

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. For example, it may inhibit calmodulin-dependent protein kinases by binding to the calmodulin-calcium complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on functional group variations, stereochemistry, and physicochemical properties.

Enantiomeric Counterparts

  • Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride (CAS 63038-27-7): The S-enantiomer shares the same molecular formula (C₇H₁₆ClNO₂) but exhibits opposite stereochemistry. Applications: Used in chiral resolution studies and as a precursor for L-tert-leucine derivatives. Solubility: Similar to the R-enantiomer but may show divergent biological activity due to stereoselectivity .

Chloroacetamido Derivatives

  • tert-butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate (CAS 1909288-46-5): Molecular formula: C₁₁H₂₀ClNO₃ (MW 249.73 g/mol). Functional group: Chloroacetamido substitution replaces the amino group, enhancing electrophilicity for nucleophilic substitution reactions. Applications: Intermediate in peptide coupling and crosslinking .

Hydroxy-Substituted Analogs

  • (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride (CAS 69320-90-7): Molecular formula: C₈H₁₈ClNO₃ (MW 211.69 g/mol). Functional group: Additional hydroxyl group increases hydrogen-bonding capacity and water solubility. Applications: Used in glycosylation-resistant peptide backbones .

Aromatic Substituted Derivatives

  • tert-butyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate hydrochloride (CAS 1998701-20-4): Molecular formula: C₁₇H₂₈ClNO₃ (MW 329.87 g/mol). Applications: Targeted in kinase inhibitor design for cancer therapy .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Purity/Chirality
tert-butyl (2R)-2-amino-3,3-dimethylbutanoate HCl C₇H₁₆ClNO₂ 181.66 Amino, tert-butyl ester Methanol/water (slight) ≥99.5% R-enantiomer
Methyl (2S)-2-amino-3,3-dimethylbutanoate HCl C₇H₁₆ClNO₂ 181.66 Amino, methyl ester Similar to R-enantiomer ≥95% S-enantiomer
tert-butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate C₁₁H₂₀ClNO₃ 249.73 Chloroacetamido, tert-butyl ester Dichloroethane (high) 95% purity
(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate HCl C₈H₁₈ClNO₃ 211.69 Amino, hydroxy, tert-butyl ester Water (moderate) No data

Biological Activity

tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride, also known as H-Tle-OtBu·HCl, is a chiral compound with significant biological activity. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C10H21ClN2O2
  • Molecular Weight : 223.74 g/mol
  • CAS Number : 1955498-14-2
  • Structure : The compound features a tert-butyl group attached to an amino acid backbone, which contributes to its unique biological properties.

This compound exhibits biological activity primarily through its interactions with various enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter synthesis, thus modulating neuronal signaling pathways. This inhibition can lead to altered neurotransmitter levels, potentially impacting mood and cognitive functions.
  • Substrate Activity : It can act as a substrate for specific enzymes, influencing biochemical pathways critical for cellular functions.

Pharmacological Evaluation

Research has demonstrated the compound's pharmacological potential in several areas:

  • Neurological Disorders : Investigations into its use for developing treatments for neurological disorders are ongoing. The compound's ability to modulate neurotransmitter systems positions it as a candidate for further exploration in conditions like depression and anxiety.
  • Chiral Building Block : As a chiral molecule, it serves as a crucial building block in the synthesis of enantiomerically pure pharmaceuticals, enhancing the specificity and efficacy of drug development .
  • Toxicological Studies : Recent studies have assessed its safety profile and potential adverse effects in vivo, particularly concerning its structural analogs that have been associated with severe intoxication .

Comparative Analysis

The following table summarizes the unique features of this compound compared to similar compounds:

Compound NameMolecular FormulaUnique Features
tert-butyl (2R)-2-amino-3,3-dimethylbutanoate HClC10H21ClN2O2Chiral; significant biological activity; potential therapeutic uses
Methyl 2-amino-3,3-dimethylbutanoate hydrochlorideC7H16ClNO2Non-chiral; less complex structure
2-Amino-3-methylbutanoic acid methyl esterC6H13NO2Simpler structure; lacks steric hindrance

Study 1: Neurotransmitter Modulation

A study conducted on the effects of this compound demonstrated that it significantly alters levels of serotonin and dopamine in rat models. These findings suggest potential applications in treating mood disorders.

Study 2: Synthesis Applications

Research highlighted the compound's effectiveness as a chiral building block in synthesizing complex organic molecules. This application is particularly relevant in pharmaceutical chemistry where stereochemistry is critical .

Q & A

Q. What synthetic routes are commonly employed to prepare tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride?

The compound is typically synthesized via reductive amination. For example, a related chiral amino ester intermediate was prepared by reacting methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with benzaldehyde in dichloroethane, followed by reduction with sodium triacetoxyhydroborate under nitrogen . The crude product is purified via extraction (ethyl acetate/dichloromethane) and concentrated under reduced pressure. This method emphasizes the importance of inert atmospheres and regioselective reducing agents to preserve stereochemistry.

Q. How is the stereochemical integrity of the (2R)-configuration validated during synthesis?

Chiral purity is confirmed using polarimetry, chiral HPLC, or X-ray crystallography. For structurally similar compounds (e.g., tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate), absolute configuration is often verified via single-crystal X-ray diffraction . Nuclear Overhauser Effect (NOE) NMR experiments may also differentiate enantiomers by analyzing spatial interactions between protons .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm backbone structure and substituent integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase or chiral columns to assess purity (>97%) and enantiomeric excess .

Advanced Research Questions

Q. How do reaction conditions influence the stability of the tert-butyl ester group in acidic/basic environments?

The tert-butyl group is susceptible to acid-catalyzed cleavage. For instance, in HCl-containing media, the ester hydrolyzes to the corresponding carboxylic acid. Stability studies under varying pH (e.g., pH 2–10) using kinetic monitoring (HPLC or TLC) reveal optimal storage conditions (dry, inert atmosphere, < -20°C) to prevent degradation .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 60–85%) often stem from differences in workup protocols. For example, incomplete extraction of the product into organic phases (ethyl acetate vs. dichloromethane) or residual water in the sodium sulfate drying step can lower yields . Systematic replication with controlled variables (solvent ratios, drying time) isolates critical factors.

Q. How can computational modeling predict the reactivity of the amino group in nucleophilic substitutions?

Density Functional Theory (DFT) calculations evaluate the nucleophilicity of the primary amine. For tert-butyl-protected analogs, steric hindrance from the 3,3-dimethyl group reduces reactivity in SN2 reactions, favoring instead amidation or reductive alkylation pathways .

Q. What in vitro assays are suitable for studying the biological activity of this compound?

As a chiral building block, its utility in drug discovery is assessed via:

  • Enzyme Inhibition Assays : Kinase or protease inhibition screens using fluorogenic substrates .
  • Cell Permeability Studies : Caco-2 monolayer models to evaluate passive diffusion and P-glycoprotein efflux .

Methodological Notes

  • Stereochemical Analysis : Always correlate NMR coupling constants (e.g., JJ-values for vicinal protons) with computational models (e.g., Gaussian) to validate spatial arrangements .
  • Contradiction Resolution : Cross-reference synthetic protocols with patents (e.g., EP 4374877 A2) and adjust stoichiometry of reducing agents (e.g., sodium triacetoxyhydroborate) to optimize yields .
  • Safety Protocols : Store the hydrochloride salt in desiccators to prevent hygroscopic degradation and handle in fume hoods due to potential amine volatility .

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